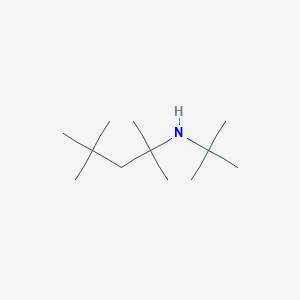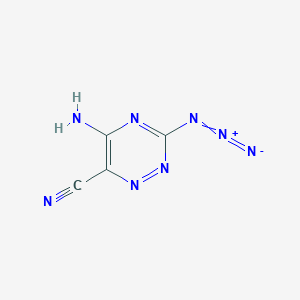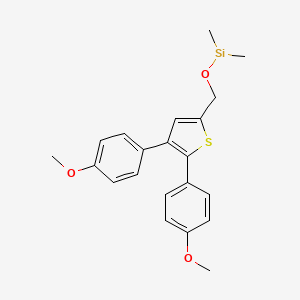
N-tert-butyl-2,4,4-trimethylpentan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-butyl-2,4,4-trimethylpentan-2-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a tert-butyl group attached to the nitrogen atom and a highly branched alkyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2,4,4-trimethylpentan-2-amine can be achieved through several methods. One common approach involves the alkylation of a primary amine with a suitable alkyl halide. For instance, the reaction of tert-butylamine with 2,4,4-trimethylpentan-2-yl chloride under basic conditions can yield the desired product. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the generated hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production rate and purity of the compound. Industrial methods may also incorporate advanced purification techniques such as distillation and crystallization to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N-tert-butyl-2,4,4-trimethylpentan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or nitroso derivatives.
Reduction: Reduction reactions can convert the amine to its corresponding amine hydrides.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed
Oxidation: Amine oxides or nitroso compounds.
Reduction: Amine hydrides.
Substitution: Various substituted amines depending on the reagents used.
Applications De Recherche Scientifique
N-tert-butyl-2,4,4-trimethylpentan-2-amine has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving amines.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of N-tert-butyl-2,4,4-trimethylpentan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-tert-butyl-2-methoxypyridin-3-amine
- N-tert-butyl-2-methylaniline
- 4-(methylthio)-N-(2,4,4-trimethylpentan-2-yl)aniline
Uniqueness
N-tert-butyl-2,4,4-trimethylpentan-2-amine is unique due to its highly branched structure and the presence of a tert-butyl group. This structural feature imparts steric hindrance, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C12H27N |
|---|---|
Poids moléculaire |
185.35 g/mol |
Nom IUPAC |
N-tert-butyl-2,4,4-trimethylpentan-2-amine |
InChI |
InChI=1S/C12H27N/c1-10(2,3)9-12(7,8)13-11(4,5)6/h13H,9H2,1-8H3 |
Clé InChI |
FXNCAONEDWZRPX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(C)(C)NC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-4,6-dimethylpyrimidine](/img/structure/B14372240.png)
![Benzenesulfonic acid, 4-[(3-phenyl-2-propenylidene)amino]-](/img/structure/B14372243.png)
![5,8-Dichloro-2-[(3,4-dichlorophenyl)methyl]-1,3,2lambda~5~-dioxaphosphonan-2-one](/img/structure/B14372248.png)
![2-{4-[Ethyl(octyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14372252.png)

![2,3-Dihydro-1H-pyrrolo[1,2-a]indole-5,8-dione](/img/structure/B14372262.png)


![2-[(Fluoroacetyl)oxy]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14372290.png)

![(1E)-N-Benzyl-1-([1,1'-biphenyl]-4-yl)ethan-1-imine](/img/structure/B14372300.png)



